N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
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Overview
Description
N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a morpholine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide typically involves the reaction of 2-chlorophenyl isocyanate with 2,6-dimethylmorpholine. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
N-(2-chlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is unique due to its specific combination of a chlorophenyl group, two methyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
77280-31-0 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
DYMNXUKURZDBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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